Germane, chlorotris(2,4,6-trimethylphenyl)-
Description
Germane, chlorotris(2,4,6-trimethylphenyl)- is a chemical compound with the molecular formula C27H33ClGe It is a derivative of germane, where the germanium atom is bonded to one chlorine atom and three 2,4,6-trimethylphenyl groups
Properties
CAS No. |
62120-68-7 |
|---|---|
Molecular Formula |
C27H33ClGe |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
chloro-tris(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C27H33ClGe/c1-16-10-19(4)25(20(5)11-16)29(28,26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI Key |
WRTQDYYPIVSINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, chlorotris(2,4,6-trimethylphenyl)- typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Germane, chlorotris(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Germane, chlorotris(2,4,6-trimethylphenyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives with different oxidation states of germanium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents or organolithium compounds. These reactions are typically carried out in anhydrous solvents under inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various organogermanium compounds.
Oxidation Reactions: Products include germanium dioxide derivatives.
Reduction Reactions: Products include lower oxidation state germanium compounds.
Scientific Research Applications
Germane, chlorotris(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Germane, chlorotris(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles. The presence of the 2,4,6-trimethylphenyl groups can influence the electronic properties of the germanium center, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Germane, chlorotris(2,4,6-trimethylphenyl)-: Unique due to the presence of three 2,4,6-trimethylphenyl groups.
Germane, chlorotris(phenyl)-: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.
Germane, chlorotris(tert-butyl)-: Contains tert-butyl groups instead of 2,4,6-trimethylphenyl groups.
Uniqueness
Germane, chlorotris(2,4,6-trimethylphenyl)- is unique due to the steric and electronic effects of the 2,4,6-trimethylphenyl groups. These groups can provide steric hindrance, affecting the compound’s reactivity and stability. Additionally, the electronic properties of the trimethylphenyl groups can influence the germanium center’s behavior in chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
